molecular formula C12H23N3O3 B1426279 tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate CAS No. 1344803-08-2

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Cat. No.: B1426279
CAS No.: 1344803-08-2
M. Wt: 257.33 g/mol
InChI Key: LZIJNUIXXMZBED-UHFFFAOYSA-N
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Description

Product Information tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a synthetic organic building block featuring both a tert-butoxycarbonyl (Boc) protecting group and a hydroxyamidine moiety. The Boc group is a cornerstone in synthetic organic and medicinal chemistry, widely used to protect amines during multi-step synthesis, particularly in peptide coupling reactions, due to its stability under basic conditions and ease of removal with mild acid . The hydroxyamidine functional group is of significant interest in medicinal chemistry for the synthesis of nitrogen-containing heterocycles, which are privileged structures in drug discovery. This specific molecular architecture, combining a cyclohexyl scaffold with these protective and reactive groups, makes it a valuable intermediate for constructing more complex molecules in pharmaceutical research and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJNUIXXMZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:

    Formation of the cyclohexylamine derivative: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cyclohexylamine derivative with an appropriate reagent, such as hydroxylamine, under controlled conditions to form the hydroxycarbamimidoyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.

    Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as using hydrochloric acid (HCl), can facilitate the substitution of the tert-butyl group.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various tert-butyl derivatives.

Scientific Research Applications

tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate (CAS: 946386-24-9) Molecular Formula: C₁₃H₂₅N₃O₃ Key Differences: Cycloheptyl ring (vs. cyclohexyl) and (Z)-configuration of the hydroxycarbamimidoyl group. The (Z)-isomer’s spatial arrangement could alter hydrogen-bonding interactions compared to the (E)-isomer .

tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate

  • Molecular Formula : C₂₄H₃₅N₅O₆ (inferred from )
  • Key Differences : Incorporates a phenyl-oxazole-carbamoyl side chain instead of a cyclohexyl-hydroxycarbamimidoyl group.
  • Implications : The extended hydrophobic side chain may enhance membrane permeability or target specific enzymes, such as metalloproteases .

Carbamates with Modified Substituents

Key Compounds:

tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate (, Compound 3) Molecular Formula: C₁₃H₂₁N₂O₂ Yield: 90% Key Differences: Cyano (-CN) substituent instead of hydroxycarbamimidoyl; methyl group on the carbamate nitrogen. Implications: The electron-withdrawing cyano group may reduce nucleophilicity, while the methyl group could decrease steric bulk compared to tert-butyl .

Implications: The phosphoryl moiety could enhance solubility or enable coordination to metal ions in catalytic systems .

Biological Activity

Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. Its molecular formula is C12H22N2O3C_{12}H_{22}N_2O_3 with a molecular weight of approximately 230.32 g/mol. The structure can be summarized as follows:

  • tert-butyl group : Provides steric bulk and lipophilicity.
  • Carbamate moiety : Often associated with biological activity and stability.
  • Cyclohexyl ring : Imparts conformational flexibility, potentially influencing binding interactions.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydroxycarbamimidoyl group is significant for its potential to form hydrogen bonds, which can enhance binding affinity to target proteins.

Efficacy in Biological Assays

Preliminary studies have demonstrated the compound's efficacy in several biological assays, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents.
  • Antifungal Activity : Compounds with structural similarities have been tested against fungi, showing significant inhibition rates (e.g., MIC values as low as 12.5 µg/mL against F. oxysporum) .
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds suggest that modifications to the hydroxycarbamimidoyl group can influence cell viability and apoptosis pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesSimilarityUnique Aspects
Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane1.00Different substitution pattern
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane0.93Trans configuration
Tert-butyl (4-hydroxycyclohexyl)carbamateHydroxyl group on cyclohexane0.93Lacks hydroxycarbamimidoyl group
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamateAminomethyl instead of hydroxy group0.93Amino functionality

This table highlights how structural variations can impact biological activity, emphasizing the potential of this compound.

Case Study 1: Antimicrobial Screening

In a study focused on antimicrobial properties, derivatives of carbamates were screened against various bacterial strains. The results indicated that modifications to the hydroxycarbamimidoyl group significantly enhanced antimicrobial efficacy, with some derivatives achieving MIC values comparable to established antibiotics .

Case Study 2: Antifungal Activity Assessment

A series of related compounds were evaluated for antifungal activity against F. oxysporum. The most active derivatives exhibited potent inhibition at concentrations as low as 12.5 µg/mL, suggesting that similar modifications could be applied to this compound for improved antifungal properties .

Q & A

Q. What are the key considerations for designing a synthetic route for tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Core Formation : Cyclohexyl backbone construction via cyclization or functionalization of pre-existing rings (e.g., using tert-butyl carbamate as a starting material) .
  • Functional Group Introduction : The hydroxycarbamimidoyl group is introduced through amidoxime formation (e.g., reacting a nitrile intermediate with hydroxylamine) .
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is used to protect amines; acidic or catalytic conditions (e.g., TFA or Pd-mediated reactions) are employed for deprotection .
    Critical Parameters : Reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Pd₂(dba)₃ for coupling reactions) significantly impact yield and purity .

Q. How can the stereochemical configuration (E vs. Z) of the hydroxycarbamimidoyl group be confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments can distinguish E/Z isomers by spatial proximity of protons .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment; SHELXL/SHELXS programs are widely used for refinement .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stability and geometry, corroborating experimental data .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :
  • Oxidation : The hydroxycarbamimidoyl group can be oxidized to nitro or carbonyl derivatives using KMnO₄ or Ru-based catalysts .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the amidoxime to an amine .
  • Nucleophilic Substitution : The tert-butyl group can be replaced under acidic conditions (e.g., HCl/dioxane), enabling downstream functionalization .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR (Surface Plasmon Resonance) to confirm binding kinetics .
  • Solubility/Purity Checks : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Structural Dynamics : MD (Molecular Dynamics) simulations (e.g., GROMACS) can model conformational changes influencing target interactions .

Q. What strategies optimize the enantiomeric purity of intermediates during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for separation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling reactions to control stereochemistry .
  • Crystallization-Induced Dynamic Resolution : Leverage solvent polarity to favor one enantiomer during crystallization .

Q. How can computational methods predict this compound's interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Tools like AutoDock Vina or Schrödinger predict binding modes to enzymes/receptors .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing cyclohexyl with bicyclo[1.1.1]pentane) .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Q. What analytical techniques resolve discrepancies in crystallographic data for polymorphic forms?

  • Methodological Answer :
  • PXRD (Powder X-ray Diffraction) : Distinguish polymorphs by comparing experimental and simulated patterns .
  • Thermogravimetric Analysis (TGA) : Identify solvent-free vs. solvated forms based on weight-loss profiles .
  • Solid-State NMR : Probe hydrogen-bonding networks and molecular packing differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Reactant of Route 2
tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

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